molecular formula C22H19NO5 B5219951 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B5219951
M. Wt: 377.4 g/mol
InChI Key: NWKLMNLHIUSLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid, also known as BDA-410, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BDA-410 is a selective inhibitor of the AAA ATPase p97, which is involved in various cellular processes such as protein degradation, DNA repair, and cell division. In

Mechanism of Action

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid selectively binds to the ATPase domain of p97, inhibiting its ATPase activity and disrupting the protein degradation pathway. This leads to the accumulation of misfolded proteins and ultimately induces cell death. 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has also been shown to inhibit the interaction between p97 and its cofactor Ufd1-Npl4, which is involved in the recognition and degradation of ubiquitinated proteins.
Biochemical and Physiological Effects:
2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to induce cell death in cancer cells and reduce the accumulation of misfolded proteins in neurodegenerative diseases. In addition, 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to reduce inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid is its selectivity for p97, which allows for specific inhibition of the protein degradation pathway. This makes it a valuable tool for studying the role of p97 in various cellular processes. However, one limitation of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid is its low solubility, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for the study of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid. One area of interest is the development of more potent and selective p97 inhibitors. Another direction is the investigation of the role of p97 in other cellular processes, such as DNA repair and cell division. Furthermore, the potential therapeutic applications of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid in cancer and neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid involves a series of chemical reactions, starting with the condensation of 4,5-dimethoxybenzoic acid with 4-biphenylcarboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the acid chloride, which is then reacted with the amine compound to produce 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid. The final product is purified using chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid.

Scientific Research Applications

2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been studied extensively in scientific research, particularly in the field of cancer research. The inhibition of p97 by 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been shown to induce cancer cell death by disrupting the protein degradation pathway, which is crucial for cancer cell survival. 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing the accumulation of misfolded proteins in the brain. Furthermore, 2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid has been studied for its anti-inflammatory properties, as p97 is involved in the regulation of inflammation.

properties

IUPAC Name

4,5-dimethoxy-2-[(4-phenylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-19-12-17(22(25)26)18(13-20(19)28-2)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLMNLHIUSLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Biphenyl-4-ylcarbonyl)amino]-4,5-dimethoxybenzoic acid

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